molecular formula C8H6BrClO B1526644 1-(2-Bromo-6-chlorophenyl)ethanone CAS No. 1261438-38-3

1-(2-Bromo-6-chlorophenyl)ethanone

Cat. No. B1526644
M. Wt: 233.49 g/mol
InChI Key: AFNSLBORZPEBRN-UHFFFAOYSA-N
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Description

“1-(2-Bromo-6-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO. It has a molecular weight of 233.49 . It is typically stored in a dry room at normal temperature and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(2-Bromo-6-chlorophenyl)ethanone” is 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(2-Bromo-6-chlorophenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 233.49 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Computational Studies and Reaction Mechanisms

Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives close to 1-(2-Bromo-6-chlorophenyl)ethanone. Through Density Functional Theory (DFT) calculations, the study provides insights into the chemical species' reactivities, molecular electrostatic potentials, and nuclear magnetic shielding tensors. This research is pivotal for understanding the fundamental reaction mechanisms and designing new compounds with desired properties (Erdogan & Erdoğan, 2019).

Synthesis and Characterization

Enantiomerically Pure Compounds

Research has developed a facile 7-step procedure for synthesizing enantiomerically pure compounds starting from derivatives similar to 1-(2-Bromo-6-chlorophenyl)ethanone. This synthesis emphasizes the importance of such compounds in pharmaceutical applications and showcases the ability to produce high-purity enantiomers, crucial for drug development (Zhang et al., 2014).

Environmental and Biological Applications

Bioremediation

A study on the reductive dechlorination of tetrachloroethene (PCE) to ethane presents a direct connection to the broader class of halogenated compounds, including 1-(2-Bromo-6-chlorophenyl)ethanone. This research indicates the potential for using similar strategies in the bioremediation of environmental contaminants, demonstrating how halogenated compounds can be fully converted to non-chlorinated end products, thus reducing their environmental impact (de Bruin et al., 1992).

Catalysis and Biotransformation

Enantioselective Synthesis

A study on the biotransformation using a new Acinetobacter sp. isolate shows the highly enantioselective synthesis of a chiral intermediate similar to the derivatives of 1-(2-Bromo-6-chlorophenyl)ethanone. This demonstrates the potential of microbial biocatalysis in producing chiral alcohols with high stereoselectivity, essential for pharmaceutical syntheses (Miao et al., 2019).

properties

IUPAC Name

1-(2-bromo-6-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNSLBORZPEBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-chlorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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